molecular formula C6H4ClIN4 B15094200 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B15094200
M. Wt: 294.48 g/mol
InChI Key: RMLDWQGXCUKQHP-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a halogenated heterocyclic compound with a pyrrolopyrimidine core. Its structure features a chlorine substituent at position 4 and an iodine atom at position 7, along with an amine group at position 2 (). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents. Its molecular formula is C₆H₄ClIN₄, with a molecular weight of 297.48 g/mol (calculated). The iodine and chlorine atoms enhance reactivity for cross-coupling reactions, while the amine group enables further functionalization ().

Properties

IUPAC Name

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-5-4-3(2(8)1-10-4)11-6(9)12-5/h1,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLDWQGXCUKQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS). The process begins by dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding NIS at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, a saturated solution of sodium thiosulfate (Na2S2O3) is added, and the mixture is filtered, washed with water, and vacuum-dried to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted under controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine at position 4 and iodine at position 7 are susceptible to nucleophilic displacement due to their electron-withdrawing effects.

Chlorine Substitution

  • Amination : Reacts with primary/secondary amines under acidic conditions (e.g., HCl in 2-propanol/water) to yield 4-aminated derivatives. For example, coupling with aniline derivatives proceeds at 80°C with 0.1 equiv HCl, achieving yields of 80–94% .

  • Hydrolysis : Competing solvolysis forms 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-ol as a side product in aqueous conditions .

Iodine Substitution

  • Deiodination : Under acidic or nucleophilic conditions, iodine at position 7 may undergo elimination. For instance, reactions with aniline in HCl/2-propanol produce deiodinated byproducts .

  • Cross-Coupling : Potential for Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/heteroaryl groups, though no direct data exists for this compound.

Functionalization of the Amine Group

The 2-amine group participates in condensation and derivatization reactions:

Acylation/Alkylation

  • Reacts with acyl chlorides or alkyl halides to form amides or secondary amines. For example, benzoylation in ethanol under reflux yields N-acylated derivatives .

Coordination Chemistry

  • The amine may act as a ligand for metal complexes, enhancing biological activity. Studies on analogous pyrrolopyrimidines show chelation with transition metals like platinum.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

CompoundSubstituentsKey Reactivity Differences
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCl at 4, no iodineFaster amination due to reduced steric hindrance
6-Chloro-7-deazapurineCl at 6, no fused pyrroleLower stability in aqueous acidic conditions
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylatetert-butyl ester at 5Enhanced solubility for coupling reactions

Scientific Research Applications

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor growth in cancer cells or modulation of inflammatory responses in other conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1311275-31-6)
  • Substituents : Bromine (position 7), chlorine (position 4).
  • Molecular Weight : 247.48 g/mol.
  • Key Differences: Bromine’s lower atomic weight and reduced leaving group ability compared to iodine limit its utility in nucleophilic substitution reactions. This compound exhibits lower electrophilicity at position 7, making it less reactive in Suzuki or Sonogashira couplings ().
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1416354-36-3)
  • Substituents : Iodine (position 5), amine (position 2).
  • Similarity Score : 0.92 ().
  • This structural variation may alter binding affinities in kinase inhibition assays ().

Positional Isomers and Core Modifications

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • Substituents : Iodine (position 5), chlorine (position 4).
  • Key Differences : Positional isomerism shifts the iodine to position 5, which could sterically hinder interactions with enzymatic active sites. This compound is less commonly reported in kinase inhibitor studies compared to the 7-iodo derivative ().
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS 1046858-60-9)
  • Core Modification : Pyrrolo[3,4-d]pyrimidine core with a fused dihydro ring.
  • Molecular Weight : 288.78 g/mol.
  • The ethyl and chloroaryl groups enhance hydrophobicity, improving membrane permeability ().

Functionalized Derivatives

4-Chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 911397-54-1)
  • Substituents : Methoxy-dimethylpyridinylmethyl group at position 7.
  • Molecular Weight : 443.67 g/mol.
  • This derivative is stored at 2–8°C under inert conditions due to sensitivity to light and oxidation ().
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2)
  • Substituents : Methyl (position 5), amine (position 4).
  • Key Differences: The electron-donating methyl group stabilizes the aromatic core, reducing reactivity at position 4. This compound is reported in studies focusing on adenosine receptor modulation ().

Biological Activity

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine, also known by its CAS number 1448695-71-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula: C6_6H3_3ClIN3_3
Molecular Weight: 279.47 g/mol
Melting Point: 179–183 °C
Boiling Point: Predicted at approximately 241 °C
Density: Approximately 2.47 g/cm³

Synthesis

The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS) in a dimethylformamide (DMF) solvent. The process typically requires careful temperature control and purification steps to yield the desired compound with high purity levels .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. These compounds have been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Activity Description
MDA-MB-45329.1Moderate efficacy
MCF-715.3High efficacy
HeLaVariesDependent on substituents

The presence of halogen substituents (like chlorine and iodine) has been shown to enhance the anticancer activity by modifying the electronic properties of the molecule .

The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of specific tyrosine kinases involved in cell proliferation and survival. For instance, studies indicate that certain derivatives exhibit subnanomolar inhibition of colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance .

Anti-inflammatory and Antiviral Activities

Beyond anticancer properties, pyrrolo[3,2-d]pyrimidines have also been investigated for anti-inflammatory and antiviral activities:

  • Anti-inflammatory Activity:
    • Compounds derived from this class have shown significant inhibition in paw edema models, outperforming traditional anti-inflammatory drugs like indomethacin .
  • Antiviral Activity:
    • Certain derivatives demonstrate effectiveness against viral infections such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported in the low micromolar range .

Case Studies

A notable study published in MDPI focused on the structure–activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines. It was found that modifications at various positions significantly affected biological activity. For example, introducing a hydroxyl group at position 2 enhanced anticancer efficacy against MCF-7 cells .

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